molecular formula C10H10O2S B2631260 (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid CAS No. 2135442-60-1

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid

Cat. No. B2631260
CAS RN: 2135442-60-1
M. Wt: 194.25
InChI Key: CCYWYCFSZCKDIN-RKDXNWHRSA-N
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Description

The compound “(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid” is a chiral organic compound. Chiral compounds have non-superimposable mirror images, much like your left and right hands . The (1S,2R) designation refers to the absolute configuration of the chiral centers in the molecule, as determined by the Cahn-Ingold-Prelog priority rules .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as (1S,2R)-milnacipran, are synthesized through reactions involving phenylacetonitrile and ®-epichlorohydrin .

Scientific Research Applications

Absolute Configuration and Structural Analysis

Absolute Configuration and Conformation : The absolute configuration of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid and related compounds have been established through various chemical correlations and stereospecific reactions. This compound's absolute configuration plays a crucial role in its chemical behavior and reactions (Aratani, Nakanisi, & Nozaki, 1970; Inouye, Sugita, & Walborsky, 1964; Nishiyama, Oda, & Inouye, 1974).

Structural Studies and Conformational Analysis : Detailed X-ray methods have been used to determine the structure and conformation of related cyclopropane carboxylic acids. This analysis provides insights into the spatial arrangement of the molecule and its electronic interactions, which are crucial for understanding its reactivity and potential applications in scientific research (Korp, Bernal, & Fuchs, 1983; Ries & Bernal, 1985).

Synthetic and Pharmaceutical Applications

Synthetic Approaches and Pharmaceutical Relevance : The compound's unique structure has been utilized in the synthesis of pharmaceuticals, specifically as a pharmacophoric unit in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its highly constrained structure has led to the development of various synthetic methods, highlighting its importance in medicinal chemistry (Sato et al., 2016).

Role in Biological Systems and Potential Therapeutic Applications : The compound and its derivatives have been identified in various biological systems, demonstrating a range of activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. This underlines the compound's potential for therapeutic applications and its significance in biochemical research (Coleman & Hudson, 2016).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for this compound was not found, similar compounds have safety data sheets available .

Future Directions

The future directions in the study of this compound could involve further exploration of its synthesis, structure, reactivity, and potential applications. The development of new analytical methods could also enhance our understanding of this compound .

properties

IUPAC Name

(1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWYCFSZCKDIN-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1SC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1SC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid

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